![molecular formula C13H10N4O B13855793 2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and development.
Métodos De Preparación
The synthesis of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance the synthetic utility of the compound .
Análisis De Reacciones Químicas
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers like sodium hypochlorite and lead tetraacetate, as well as reducing agents and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of N-(2-pyridyl)amidines can yield 2-amino-[1,2,4]triazolo[1,5-a]pyridines .
Aplicaciones Científicas De Investigación
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide has numerous scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These inhibitors are valuable for the treatment of diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, the compound has applications in material sciences, where it is used in the design of efficient light-emitting materials for phosphorescent OLED devices .
Mecanismo De Acción
The mechanism of action of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of RORγt, the compound binds to the receptor and prevents its activation, thereby modulating the immune response . Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.
Comparación Con Compuestos Similares
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines . These compounds share a similar triazole-pyridine or triazole-pyrimidine scaffold but differ in their specific substituents and biological activities. For instance, 1,2,4-triazolo[1,5-a]pyrimidines have been studied for their antibacterial, antifungal, antiviral, and anticancer activities . The unique structure of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide, with its specific phenyl and carboxamide groups, contributes to its distinct biological properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H10N4O |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C13H10N4O/c14-11(18)10-7-4-8-17-13(10)15-12(16-17)9-5-2-1-3-6-9/h1-8H,(H2,14,18) |
Clave InChI |
VREJRPTXOBWJPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C=CC=C(C3=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)
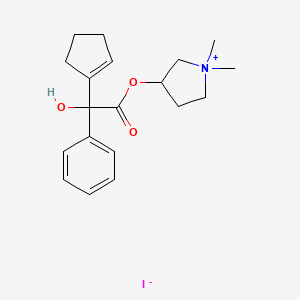
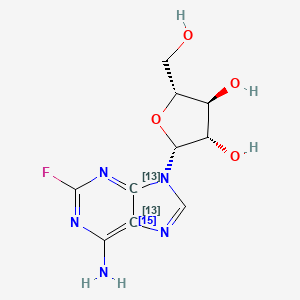
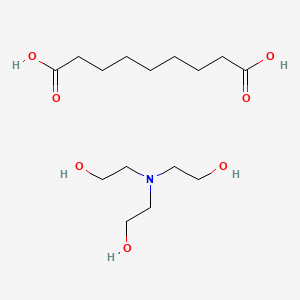

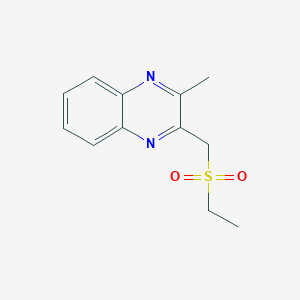
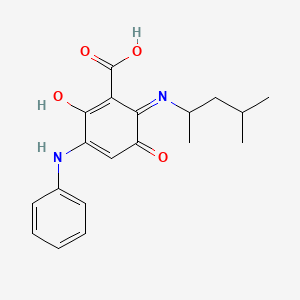
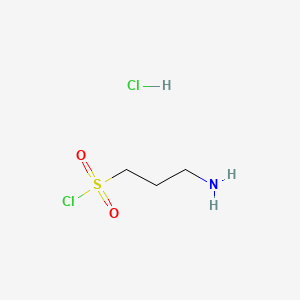

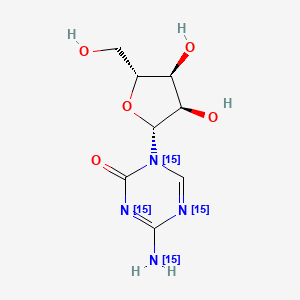
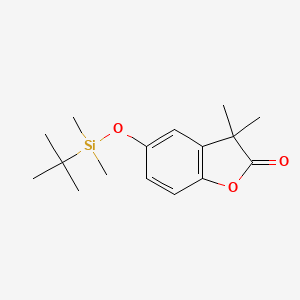
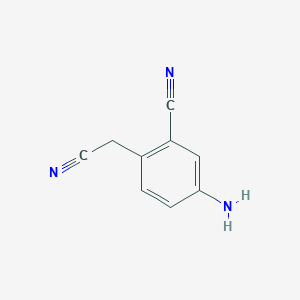
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
